

An In-depth Technical Guide on the Chemical Structure and Properties of Homaline

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Compound of Interest

Compound Name: Homaline

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Abstract

Homaline is a macrocyclic polyamine alkaloid first isolated from the leaves of the New Caledonian plant *Homalium pronyense*. As a member of the *Homalium* alkaloids, its unique bis- ζ -azalactam structure has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Homaline**. Detailed experimental protocols for its isolation and analysis, where available in the public domain, are also presented. Furthermore, this document explores potential signaling pathways that may be modulated by **Homaline**, drawing parallels with structurally related compounds and providing a foundation for future research in drug discovery and development.

Chemical Structure and Identification

Homaline possesses a complex macrocyclic structure characterized by two eight-membered azalactam rings linked by a butyl chain.

Molecular Formula: $C_{30}H_{42}N_4O_2$

IUPAC Name: (4S,4'S)-1,1'-(1,4-Butanediyl)bis(hexahydro-5-methyl-4-phenyl-1,5-diazocin-2-one)[1]

Chemical Structure:

Figure 1: 2D representation of the chemical structure of **Homaline**.

Physicochemical Properties

Quantitative data on the physicochemical properties of **Homaline** is limited in publicly accessible literature. The following table summarizes the available computed and experimental data.

Property	Value	Source
Molecular Weight	490.7 g/mol	PubChem[1]
Melting Point	152-154 °C	Chemsrcc (for a related alkaloid)[2]
Solubility	Data not available. As a large organic molecule, it is expected to be soluble in organic solvents like methanol, ethanol, and chloroform.[3][4][5][6][7]	Inferred
XLogP3	3.2	PubChem[1]

Spectroscopic Data

Detailed spectroscopic data for **Homaline** is not readily available in comprehensive public databases. However, synthesis and isolation papers mention the use of NMR and Mass Spectrometry for characterization.[8][9] The following represents expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **Homaline** is expected to be complex due to the large number of protons in different chemical environments. Key expected signals include:

- Aromatic protons: Signals corresponding to the two phenyl groups, likely in the range of 7.0-7.5 ppm.
- Alkyl protons: A complex series of multiplets for the methylene and methine protons of the two diazocin-2-one rings and the butyl bridge.
- N-Methyl protons: A singlet for the two methyl groups attached to the nitrogen atoms.

¹³C NMR: The carbon NMR spectrum would show a large number of signals corresponding to the 30 carbon atoms.

- Carbonyl carbons: A signal for the two amide carbonyl carbons, expected to be in the downfield region (around 170 ppm).
- Aromatic carbons: Signals for the carbons of the two phenyl rings.
- Alkyl carbons: Signals for the carbons of the macrocyclic rings, the butyl bridge, and the N-methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of **Homaline** would be characterized by absorption bands corresponding to its functional groups:

- C=O stretching: A strong absorption band around 1650 cm⁻¹ for the amide carbonyl groups.
- C-N stretching: Bands associated with the carbon-nitrogen bonds.
- C-H stretching: Bands for the aromatic and aliphatic C-H bonds.
- Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of **Homaline** would show a molecular ion peak [M+H]⁺ at m/z 491.3. The fragmentation pattern upon collision-induced dissociation (CID) in MS/MS experiments would likely involve cleavage of the butyl bridge and fragmentation of the diazocin-2-one rings.

Biological Activity and Potential Signaling Pathways

Specific biological activity data for **Homaline** is scarce in the literature. However, many alkaloids exhibit significant biological activities, including cytotoxic effects against cancer cell lines.^[10] Given the structural similarities to other bioactive compounds, and the known mechanisms of other alkaloids, potential signaling pathways that **Homaline** might affect can be hypothesized.

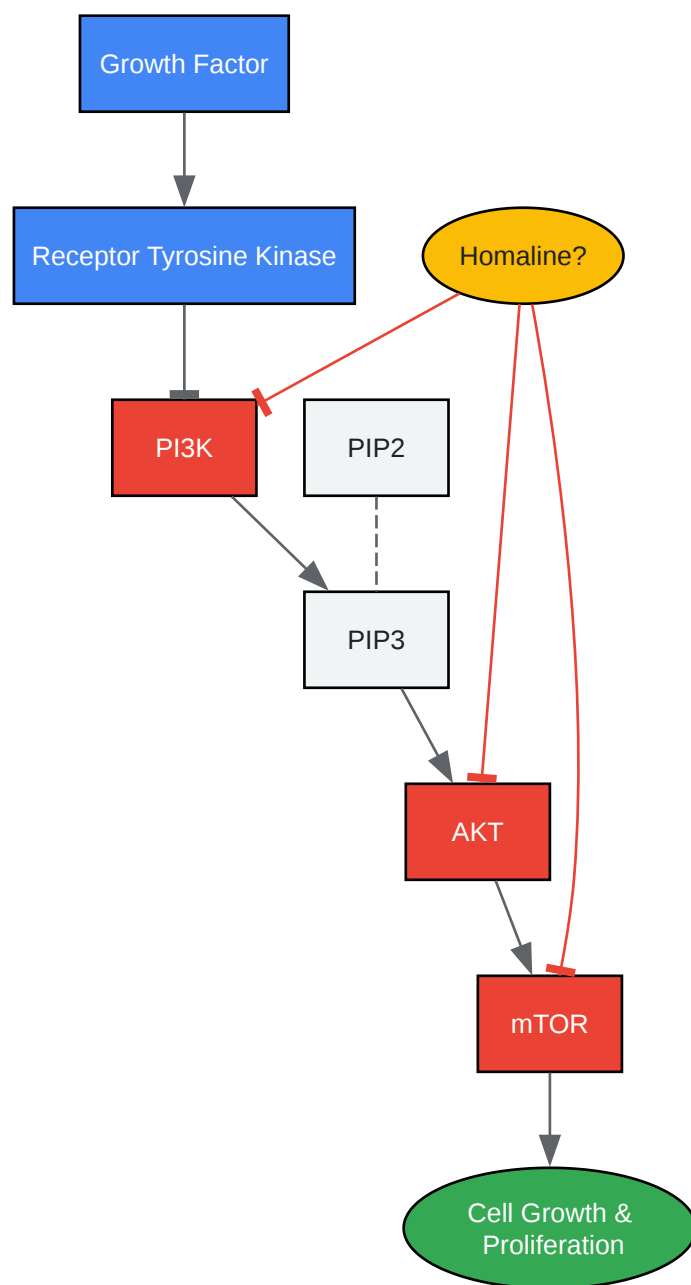
Cytotoxicity

While specific IC₅₀ values for **Homaline** against various cancer cell lines are not widely reported, it is plausible that **Homaline** possesses cytotoxic properties.^{[9][11][12]}

Potential Signaling Pathways

Based on the known mechanisms of other alkaloids, particularly Homoharringtonine, which also exhibits anti-cancer properties, the following signaling pathways are potential targets for **Homaline**:

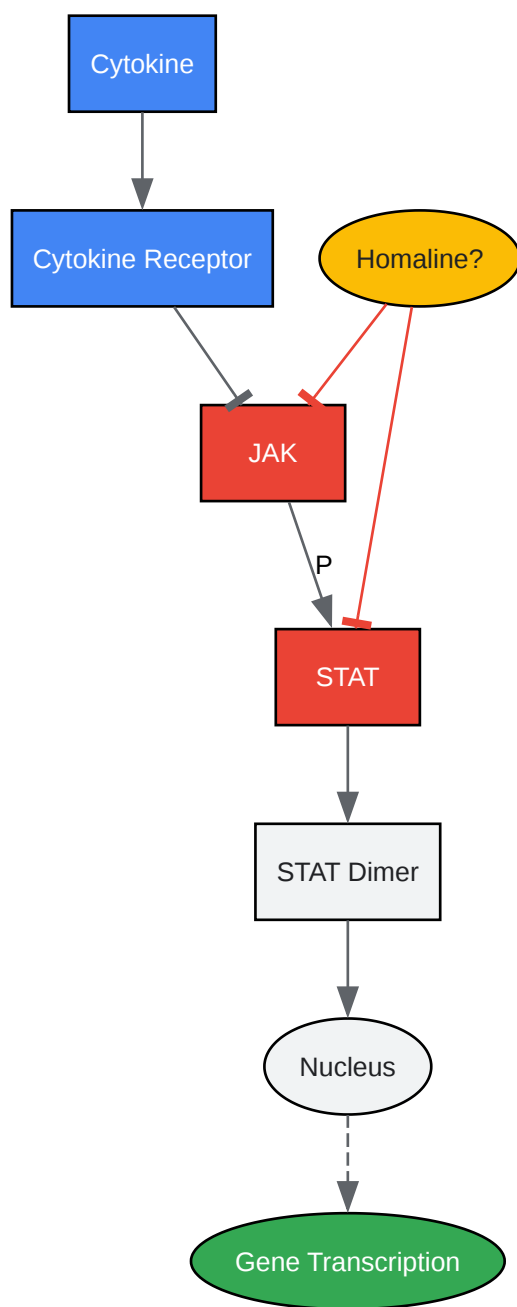
- **PI3K/AKT/mTOR Pathway:** This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in cancer.^{[13][14][15][16][17][18][19]} Homoharringtonine has been shown to inhibit this pathway.^[20] It is conceivable that **Homaline** could exert similar inhibitory effects.



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Figure 2: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by **Homaline**.

- **JAK/STAT Pathway:** This pathway is involved in transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis.[21][22][23][24][25] Homoharringtonine has also been shown to affect this pathway.[20][26]



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Figure 3: Hypothesized inhibition of the JAK/STAT pathway by **Homaline**.

Experimental Protocols

While specific, detailed protocols for **Homaline** are not abundant, the following sections provide generalized methodologies based on standard practices for alkaloid research.

Extraction and Isolation of Homaline

The following is a general procedure for the extraction and isolation of alkaloids from plant material, adapted for **Homaline** from *Homalium pronyense*.^{[8][14][27][28]}



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Figure 4: General workflow for the extraction and isolation of **Homaline**.

Methodology:

- **Extraction:** Dried and powdered leaves of *Homalium pronyense* are macerated with methanol at room temperature for an extended period (e.g., 72 hours). This process is typically repeated multiple times to ensure complete extraction.
- **Filtration and Concentration:** The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Acid-Base Extraction:** The crude extract is subjected to an acid-base extraction procedure to separate the alkaloids from other constituents. The extract is dissolved in an acidic solution (e.g., 5% HCl) and washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH_4OH to pH 9-10) and extracted with an organic solvent (e.g., dichloromethane) to isolate the basic alkaloids.
- **Chromatographic Separation:** The crude alkaloid mixture is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., dichloromethane/methanol) to separate the different alkaloids.
- **Purification:** Fractions containing **Homaline** are further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Cytotoxicity Assay

The cytotoxic effect of **Homaline** on cancer cell lines can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[24\]](#)

Methodology:

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- **Treatment:** The cells are treated with various concentrations of **Homaline** (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 3-4 hours to allow the formation of formazan crystals by viable cells.
- **Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of **Homaline** that inhibits 50% of cell growth) is then determined.

Western Blot Analysis

To investigate the effect of **Homaline** on specific signaling pathways (e.g., PI3K/AKT/mTOR or JAK/STAT), Western blot analysis can be performed to measure the expression and phosphorylation status of key proteins in the pathway.

Methodology:

- **Cell Lysis:** Cells treated with **Homaline** are lysed to extract total proteins.
- **Protein Quantification:** The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., total AKT, phospho-AKT, total STAT3, phospho-STAT3).
- **Secondary Antibody and Detection:** The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

Conclusion and Future Directions

Homaline remains a relatively understudied natural product with significant potential for further investigation. Its complex and unique chemical structure makes it an interesting target for synthetic chemists and a potential lead compound in drug discovery. While this guide has compiled the currently available information, there is a clear need for more comprehensive studies to elucidate its precise physicochemical properties, detailed spectral characteristics, and specific biological activities.

Future research should focus on:

- **Complete Spectroscopic Characterization:** Detailed 1D and 2D NMR, high-resolution mass spectrometry, and IR studies to provide a complete and publicly available dataset for **Homaline**.
- **Determination of Physicochemical Properties:** Experimental determination of melting point, solubility in various solvents, and crystal structure through X-ray crystallography.[\[18\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)
- **Comprehensive Biological Screening:** Evaluation of the cytotoxic activity of **Homaline** against a broad panel of cancer cell lines to determine its potency and selectivity.
- **Mechanism of Action Studies:** In-depth investigation into the molecular mechanisms underlying **Homaline**'s biological activity, including its effects on key signaling pathways such as the PI3K/AKT/mTOR and JAK/STAT pathways, using techniques like Western blotting, kinase assays, and gene expression analysis.

By addressing these knowledge gaps, the scientific community can unlock the full potential of **Homaline** as a valuable tool in chemical biology and a potential starting point for the development of new therapeutic agents.

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